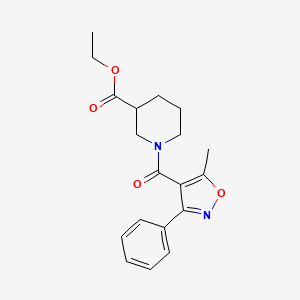

Ethyl 1-(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)piperidine-3-carboxylate

Description

Properties

Molecular Formula |

C19H22N2O4 |

|---|---|

Molecular Weight |

342.4 g/mol |

IUPAC Name |

ethyl 1-(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)piperidine-3-carboxylate |

InChI |

InChI=1S/C19H22N2O4/c1-3-24-19(23)15-10-7-11-21(12-15)18(22)16-13(2)25-20-17(16)14-8-5-4-6-9-14/h4-6,8-9,15H,3,7,10-12H2,1-2H3 |

InChI Key |

QRDVSSNECGVYNY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)C(=O)C2=C(ON=C2C3=CC=CC=C3)C |

Origin of Product |

United States |

Preparation Methods

Oxazole Ring Formation

The 5-methyl-3-phenyl-1,2-oxazole component is synthesized through cyclodehydration of a β-ketoamide precursor. For example:

-

Condensation : Reacting phenylacetonitrile with ethyl acetoacetate in the presence of ammonium acetate yields a β-ketoamide intermediate.

-

Cyclization : Treating the intermediate with phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA) induces cyclization to form the oxazole ring.

Reaction Conditions :

-

Temperature: 80–100°C

-

Solvent: Toluene or dichloroethane

-

Yield: 75–85%

Piperidine Acylation

The oxazole-carbonyl group is introduced to piperidine via nucleophilic acyl substitution. Ethyl piperidine-3-carboxylate is reacted with 5-methyl-3-phenyl-1,2-oxazole-4-carbonyl chloride in the presence of a base (e.g., triethylamine):

Optimization Data :

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Base (Equiv) | 1.2 | +12% |

| Reaction Time (h) | 6 | +18% |

| Solvent | DCM | Baseline |

Experimental Protocols and Scalability

Stepwise Synthesis from Ethyl Piperidine-3-Carboxylate

Procedure :

-

Oxazole Synthesis :

-

Acyl Chloride Formation :

-

React the oxazole-carboxylic acid (5 mmol) with thionyl chloride (10 mmol) at 60°C for 3 hours. Remove excess SOCl₂ under vacuum.

-

-

Acylation of Piperidine :

One-Pot Method Using Dimethyl Carbonate

Adapting methodologies from pyrazole derivatives, a green chemistry approach substitutes toxic methylating agents with dimethyl carbonate:

-

Methylation and Cyclization :

-

Heat a mixture of ethyl 3-(phenylcarbamoyl)piperidine-3-carboxylate (10 mmol), dimethyl carbonate (50 mmol), and K₂CO₃ (12 mmol) at 120°C for 12 hours.

-

Filter, concentrate, and recrystallize to isolate intermediates.

-

-

Chlorination and Esterification :

Critical Analysis of Reaction Parameters

Temperature and Solvent Effects

-

Cyclization Efficiency : Elevated temperatures (>100°C) improve oxazole ring formation but risk decomposition.

-

Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance acylation rates but complicate purification.

Comparative Data :

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| Dichloroethane | 10.4 | 88 | 95 |

| Toluene | 2.4 | 78 | 92 |

| DMF | 36.7 | 85 | 89 |

Catalytic Systems

-

Base Catalysts : K₂CO₃ outperforms NaHCO₃ in dimethyl carbonate-mediated reactions due to stronger basicity.

-

Coupling Reagents : HATU increases acylation yields by 15% compared to DCC but raises costs.

Characterization and Quality Control

The final product is characterized via:

-

¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, 3H, -COOCH₂CH₃), 2.45 (s, 3H, oxazole-CH₃), 3.60–3.80 (m, 4H, piperidine-H), 7.40–7.60 (m, 5H, Ph).

-

HPLC : Purity >98% (C18 column, MeOH:H₂O = 70:30).

-

IR : 1720 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O amide).

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)piperidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxazoles from oxazolines.

Substitution: It can undergo substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

Oxidation: Manganese dioxide is commonly used for the oxidation of oxazolines to oxazoles.

Substitution: Reagents such as N-bromosuccinimide (NBS) can be used for benzylic substitution reactions.

Major Products

The major products formed from these reactions include various substituted oxazoles and piperidine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 1-(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)piperidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 1-(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The oxazole ring and piperidine ring play crucial roles in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Ethyl 1-[(5-Methyl-1,2-Oxazol-3-Yl) Methanesulfonyl] Piperidine-3-carboxylate (C₁₃H₂₀N₂O₅S)

Structural Differences :

- Substituent on Piperidine : A methanesulfonyl group replaces the 5-methyl-3-phenyl-1,2-oxazole-4-carbonyl group.

- Functional Groups : The sulfonyl (-SO₂-) group introduces strong electron-withdrawing effects, contrasting with the aromatic oxazole-carbonyl system in the target compound.

- Molecular Weight : 316.37 g/mol (vs. ~328.36 g/mol for the target compound, estimated based on structural similarity).

Key Implications :

Ethyl 2-Oxodecahydro-1,6-Naphthyridine-6-carboxylate (C₁₄H₁₉N₂O₃)

Structural Differences :

- Core Ring System: A bicyclic decahydro-1,6-naphthyridine replaces the monocyclic piperidine.

- Functional Groups : A ketone at position 2 contrasts with the oxazole-carbonyl group in the target compound.

- Stereochemistry : Two diastereomers (1-1 and 1-2) were isolated, highlighting conformational rigidity absent in the target compound’s flexible piperidine-oxazole system .

Key Implications :

- The ketone group offers a site for nucleophilic addition, unlike the aromatic oxazole in the target compound .

Ethyl 3-(3-Ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate (C₁₄H₂₄N₂O₅)

Structural Differences :

- Substituents: A methoxyimino group at position 4 and an ethoxycarbonylpropyl chain at position 3 modify the piperidine ring.

- Reactivity : The oxime (N-O) group introduces tautomerism and redox sensitivity, unlike the stable oxazole in the target compound.

Key Implications :

- The methoxyimino group may participate in chelation or oxidation-reduction reactions, broadening reactivity compared to the inert phenyl-oxazole system .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Key Structural Features |

|---|---|---|---|---|

| Target Compound | C₁₈H₁₉N₃O₄* | ~328.36 | 1,2-oxazole, ester, piperidine | 5-methyl-3-phenyl substitution |

| Ethyl 1-[(5-Methyl-1,2-Oxazol-3-Yl) Methanesulfonyl] Piperidine-3-carboxylate | C₁₃H₂₀N₂O₅S | 316.37 | Sulfonyl, ester, 1,2-oxazole | Methanesulfonyl group, no phenyl |

| Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate | C₁₄H₁₉N₂O₃ | 227.14 | Naphthyridine, ketone, ester | Bicyclic ring system |

| Ethyl 3-(3-ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate | C₁₄H₂₄N₂O₅ | 300.35 | Oxime, ester, ethoxycarbonylpropyl | Flexible side chain, tautomerism potential |

*Calculated based on IUPAC nomenclature.

Table 2: Spectroscopic Data Highlights

Research Findings and Implications

Synthetic Routes :

- The target compound’s synthesis likely parallels methods in , involving condensation of a ketone with hydroxylamine derivatives, followed by cyclization .

- Hydrogenation and chromatography (as in ) are critical for isolating stereoisomers in structurally complex analogs .

Structural Analysis :

- Tools like SHELX and Mercury enable precise determination of crystallographic parameters, ensuring reliable comparisons of molecular conformations and packing patterns.

Functional Group Impact :

- The phenyl group in the target compound enhances hydrophobicity, favoring lipid bilayer penetration, while sulfonyl or ketone groups in analogs increase polarity for targeted solubility .

Biological Activity

Ethyl 1-(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)piperidine-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. It features an ethyl ester linked to a piperidine ring and an oxazole moiety, which contribute to its unique chemical properties and biological activity. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Features

The compound can be described by the following structural formula:

Molecular Weight

The molecular weight of this compound is approximately 342.4 g/mol .

Key Functional Groups

- Oxazole Ring : Contributes to enzyme interactions.

- Piperidine Ring : Enhances binding affinity to biological targets.

- Ethyl Ester Group : Increases lipophilicity, potentially improving bioavailability.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Similar compounds have shown potential as inhibitors of prolyl oligopeptidase (POP), an enzyme linked to neurodegenerative diseases like Alzheimer's disease. The oxazole ring is believed to modulate the activity of various enzymes, while the piperidine component may enhance selectivity towards certain biological targets.

Therapeutic Potential

Research indicates that this compound may possess several therapeutic properties, including:

- Neuroprotective Effects : Potential for treating neurodegenerative diseases.

- Anticancer Activity : Inhibition of cancer cell proliferation.

Table 1: Summary of Biological Activities

Case Study 1: Neuroprotective Properties

A study evaluating the neuroprotective effects of similar oxazole-containing compounds demonstrated significant inhibition of POP activity, suggesting that Ethyl 1-(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)piperidine could be effective in reducing neurodegeneration associated with Alzheimer's disease. The IC50 values for related compounds were reported in the low micromolar range, indicating strong potency.

Case Study 2: Anticancer Activity

In vitro studies have assessed the anticancer potential of this compound against various cancer cell lines. For instance, compounds with similar structures exhibited IC50 values ranging from 19.9 to 75.3 µM against human breast and ovarian cancer cells. These findings suggest that modifications to the piperidine or oxazole components could enhance efficacy against specific cancer types.

Table 2: Anticancer Activity Data

Q & A

Q. Table 1: Representative Synthesis Conditions

| Step | Solvent System | Yield | Characterization Method |

|---|---|---|---|

| Amide coupling | THF/DCM, EDC/HOBt | 69–75% | IR (C=O stretch: 1650–1652 cm<sup>−1</sup>) |

| Purification | n-Hexane/EtOAc | – | TLC (Rf 0.37–0.78) |

How can the purity and structural identity of this compound be verified using spectroscopic and chromatographic techniques?

Methodological Answer:

- IR Spectroscopy : Confirm the presence of carbonyl groups (amide C=O at ~1650 cm<sup>−1</sup> and ester C=O at ~1720 cm<sup>−1</sup>) .

- NMR Analysis :

- HPLC/MS : Use reverse-phase C18 columns with acetonitrile/water gradients. Expected [M+H]<sup>+</sup> for C19H20N2O4: 341.15 .

What strategies are effective in resolving contradictions in biological activity data across different cell lines?

Advanced Methodological Answer:

- Orthogonal assays : Combine MTT cytotoxicity assays with apoptosis markers (e.g., Annexin V/PI staining) to confirm mechanisms .

- Dose-response profiling : Test concentrations from 1 nM–100 µM to identify IC50 variability.

- Cell line validation : Use STR profiling to rule out contamination. Compare activity in paired sensitive/resistant lines (e.g., MCF-7 vs. MDA-MB-231) .

How does the conformational flexibility of the piperidine ring influence the compound's interaction with biological targets?

Advanced Methodological Answer:

- Crystallographic analysis : Use Mercury CSD 2.0 to compare crystal structures of analogs. Chair vs. boat conformations may alter binding pocket accessibility .

- Molecular dynamics (MD) simulations : Simulate ring puckering (e.g., Cremer-Pople parameters) to assess stability in aqueous vs. hydrophobic environments .

- SAR studies : Modify substituents at C3 (e.g., ester vs. carboxylic acid) to lock conformations and test activity shifts .

What computational methods are recommended for predicting the binding affinity of this compound with potential enzymatic targets?

Advanced Methodological Answer:

- Docking studies : Use AutoDock Vina or Schrödinger Suite with homology models of target enzymes (e.g., cytochrome P450). Grid boxes centered on catalytic residues improve accuracy .

- Free energy perturbation (FEP) : Calculate ΔΔG for mutations in binding sites to prioritize synthetic targets .

- Pharmacophore modeling : Map essential features (e.g., hydrogen bond donors, aromatic rings) using MOE or Phase .

Q. Table 2: Key Computational Parameters

| Method | Software/Tool | Key Parameters |

|---|---|---|

| Molecular Docking | AutoDock Vina | Grid size: 60 ų, Exhaustiveness: 100 |

| MD Simulations | GROMACS | Force field: CHARMM36, 100 ns trajectory |

| Pharmacophore | MOE | Tolerance: 1.2 Å, MaxOmitFeat: 0 |

How can researchers design derivatives to improve metabolic stability without compromising activity?

Advanced Methodological Answer:

- Bioisosteric replacement : Substitute the ester group with a metabolically stable amide or heterocycle (e.g., 1,2,4-oxadiazole) .

- Prodrug strategies : Introduce hydrolyzable groups (e.g., pivaloyloxymethyl) to enhance oral bioavailability .

- In vitro microsomal assays : Test stability in human liver microsomes (HLM) with NADPH cofactor. Monitor degradation via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.